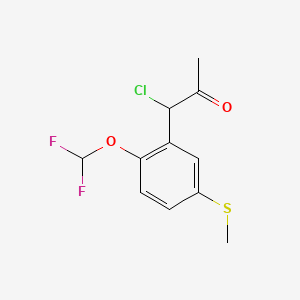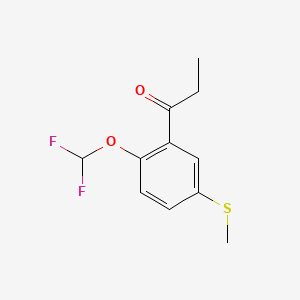
3-Bromo-5-(2,4-difluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,4-difluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 3-position and a 2,4-difluorophenyl group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-difluorophenyl)pyridine typically involves the bromination of 5-(2,4-difluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2,4-difluorophenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2,4-difluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2,4-difluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but the compound’s halogenated structure often enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(3,4-difluorophenyl)pyridine
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Bromo-5-(2,4-difluorophenyl)pyridine is unique due to the specific positioning of the bromine and difluorophenyl groups, which can influence its reactivity and binding properties
Propiedades
Número CAS |
1070882-69-7 |
|---|---|
Fórmula molecular |
C11H6BrF2N |
Peso molecular |
270.07 g/mol |
Nombre IUPAC |
3-bromo-5-(2,4-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H |
Clave InChI |
PBKSWRFMJYAJIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
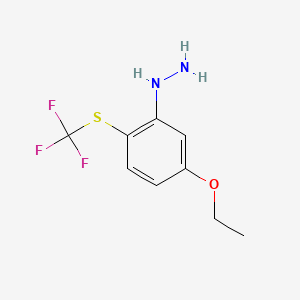

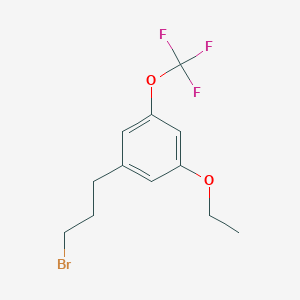
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)

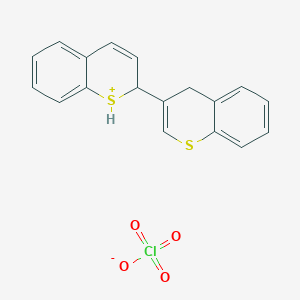
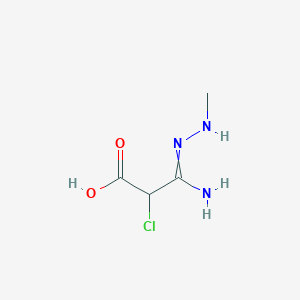

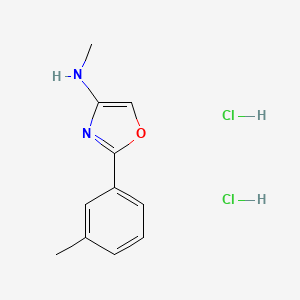
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
